2,6-Diaminopurine was first identified in the DNA of certain bacteriophages, particularly cyanophage S-2L. It serves as a substitute for adenine in these viral genomes. The compound has been classified as a purine base and is part of the broader category of nucleobases that include adenine, guanine, cytosine, and thymine. Its chemical structure includes two amino groups at the 2 and 6 positions of the purine ring, distinguishing it from adenine.
The synthesis of 2,6-diaminopurine can be accomplished through several methods:
The industrial production of 2,6-diaminopurine often involves multi-step synthetic processes that begin with commercially available purine derivatives. These processes may include protection and deprotection strategies to ensure selective introduction of amino groups at specific locations on the purine ring.
The molecular formula of 2,6-diaminopurine is , with a molecular weight of approximately 151.14 g/mol. The compound features a fused double-ring structure characteristic of purines. The presence of two amino groups enhances its ability to form hydrogen bonds with complementary nucleobases in nucleic acids.
2,6-Diaminopurine participates in various chemical reactions:
Common reagents used in these reactions include ammonia or amines for nucleophilic substitutions and oxidizing agents like hydrogen peroxide for oxidation processes. Photochemical reactions typically require UV light as an inducing agent.
In biological systems, 2,6-diaminopurine acts primarily as an analog of adenine. It can be incorporated into DNA during replication processes, leading to potential disruptions in DNA synthesis and function. This incorporation can inhibit cell growth in various cell types, including tumor cells .
The mechanism involves the formation of three hydrogen bonds with uracil or thymidine when incorporated into nucleic acids, which enhances the stability of oligonucleotide duplexes compared to those formed with adenine .
Relevant analyses such as UV-Vis spectroscopy are employed to study binding interactions involving this compound .
2,6-Diaminopurine has several applications across different scientific domains:
2,6-Diaminopurine sulfate (C₅H₇N₆)₂·H₂SO₄ is a salt formed by protonation of the purine N1 atom and sulfation of the exocyclic amines. The parent compound, 2,6-diaminopurine (DAP), features a purine scaffold with additional amino groups at the C2 and C6 positions, distinguishing it from adenine (6-aminopurine). Crystallographic studies reveal that DAP base-pairs with thymine or uracil via three hydrogen bonds (N1–H···O2, C6–NH₂···O4, and C2–NH₂···O2), contrasting adenine’s two-bond pairing. This results in a Watson-Crick geometry with shortened interatomic distances (~2.67–2.85 Å) and enhanced stability [5] [6].
In anhydrous DAP-uracil cocrystals (1:2 stoichiometry), layers of DAP-U dimers stabilize via:
Table 1: Key Crystallographic Parameters of DAP Complexes
Structure | Stoichiometry | Hydrogen Bonds (DAP-U) | Notable Features |
---|---|---|---|
DAP-U anhydrate | 1:2 | 3 (N1–H···O2, C6–NH₂···O4, C2–NH₂···O2) | U-U homomeric pairs; π-stacking |
DAP-U hydrate | 1:1 | 3 + H₂O bridges | Water channels; minor groove expansion |
DAP sulfate | 2:1 (base:salt) | Ionic/H-bond network | Protonation at N1; sulfation at amines |
Chemical Synthesis:
DAP is synthesized via:
DAP sulfate forms by sulfuric acid treatment of DAP, precipitating as a crystalline solid.
Derivatization:
Table 2: Synthetic Routes to DAP Derivatives
Method | Starting Material | Key Step | Product |
---|---|---|---|
Diazotization-Fluorination | DAP nucleosides | HF-pyridine/tert-butyl nitrite | 2-Fluoro-6-aminopurine |
Enzymatic Biosynthesis | dGTP | MazZ/PurZ catalysis | dZTP (2,6-DAP triphosphate) |
Phosphoramidite | 2-Fluoro-6-aminopurine | DMTr protection/phosphitylation | Oligonucleotide synthons |
Solubility:
DAP sulfate exhibits pH-dependent solubility:
Stability:
Acid-Base Properties:
DAP acts as a diprotic base (pKa values: N1 protonation ≈ 3.8; exocyclic amine ≈ 12.5). Sulfation lowers the pKa of the C2 amine, enhancing electrophilicity for conjugation [5] [6].
Table 3: Physicochemical Properties of DAP Sulfate
Property | Conditions | Value/Observation |
---|---|---|
Aqueous solubility | 20°C, pH 7.0 | 2.38 g/L (freebase) |
Thermal decomposition | >410 K | Dehydration to anhydrate |
pKa (N1 protonation) | Aqueous solution | ~3.8 |
Photodegradation | UV (254 nm) | Promotes uracil dimerization |
Base-Pairing Interactions:
Structural Impacts:
Functional Comparisons:
Table 4: Base-Modification Effects on Duplex Stability
Base Pair | H-Bonds | ΔTm per Modification (°C) | Protein Recognition |
---|---|---|---|
A-T (canonical) | 2 | Reference | High (e.g., EcoRI) |
DAP-T | 3 | +1.5 to +2.0 | Reduced (e.g., RsrI) |
5-Chloro-U-A | 2 | No change | Unaffected |
2-Aminopurine-T | 3 | +0.5 to +1.0 | Variable |
Enzyme Interactions:
Compound Names Mentioned:2,6-Diaminopurine sulfate, 2,6-Diaminopurine, 2-Fluoro-6-aminopurine, dZTP, DAP-U cocrystal, 2-Aminopurine.
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